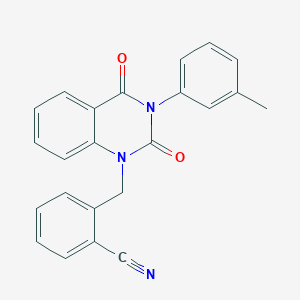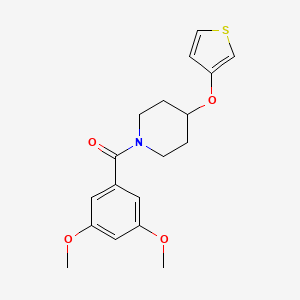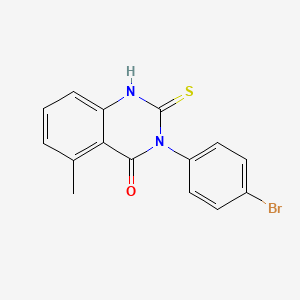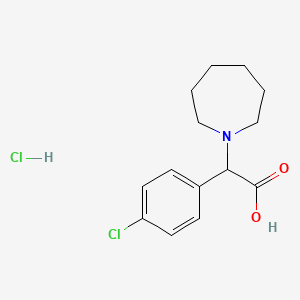
2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazoline family of compounds, which have been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
Unique Regioselectivity and Activation Methods
Studies highlight the regioselective alkylation of amines and the use of benzoxazole as a directing group, suggesting potential for targeted synthesis and modifications of complex organic molecules, including quinazolinone derivatives. These methods may be applicable for modifying or synthesizing derivatives of the specified compound for specific scientific purposes (Lahm & Opatz, 2014).
Synthesis of New Derivatives
Research on the synthesis of new pyrazoloquinazolinone and quinazolinone derivatives provides a foundation for understanding how different functional groups and synthetic pathways can be employed to create novel compounds with potential applications in medicinal chemistry and material science (El-Khamry et al., 2006).
Magnetic Field Effects on Chemical Kinetics
Investigations into the effects of magnetic fields on chemical kinetics and related phenomena, including the behavior of free radicals and the recombination rate constants, could provide insights into the physical chemistry aspects of similar compounds. Such studies could explore the potential of magnetic fields in influencing the synthesis or stability of complex organic molecules (Steiner & Ulrich, 1989).
Antimicrobial Activity of Derivatives
Research on the antimicrobial activity of benzo and naphthonitrile derivatives sheds light on the biological applications of such compounds. By examining the structure-activity relationships, researchers can potentially design derivatives of the specified compound with enhanced antimicrobial properties (Fadda et al., 2013).
Luminescence Enhancement in Lanthanide Complexes
Studies on the modulation of near-infrared luminescence in lanthanide complexes through the use of specific ligands provide a pathway for the development of materials with potential applications in imaging, sensing, and light-emitting devices. This research can guide the design of quinazolinone-based ligands for enhancing the optical properties of lanthanide complexes (Shavaleev et al., 2009).
Propriétés
IUPAC Name |
2-[[3-(3-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-16-7-6-10-19(13-16)26-22(27)20-11-4-5-12-21(20)25(23(26)28)15-18-9-3-2-8-17(18)14-24/h2-13H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYNTPKWDOLMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)
![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)
![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)

![N-(1-cyanocyclopentyl)-2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2877610.png)




